molecular formula C22H28N2O4S B11172743 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxybutanamide

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxybutanamide

Cat. No.: B11172743
M. Wt: 416.5 g/mol
InChI Key: MLNMWHGHYONEGS-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxybutanamide is a synthetic organic compound that features a piperidine ring, a sulfonyl group, and a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxybutanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Phenyl Group: The phenyl group is attached through electrophilic aromatic substitution reactions.

    Formation of the Phenoxybutanamide Moiety: This involves the reaction of phenol derivatives with butanoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and phenyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxybutanamide has several research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

    Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring may enhance binding affinity. The phenoxybutanamide moiety can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-phenoxybutanamide

InChI

InChI=1S/C22H28N2O4S/c1-3-21(28-19-7-5-4-6-8-19)22(25)23-18-9-11-20(12-10-18)29(26,27)24-15-13-17(2)14-16-24/h4-12,17,21H,3,13-16H2,1-2H3,(H,23,25)

InChI Key

MLNMWHGHYONEGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C)OC3=CC=CC=C3

Origin of Product

United States

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